N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide

Integrin α4β1 Cell adhesion inhibition VCAM-1 antagonist

This ortho-chlorophenylsulfonyl-2,6-difluorobenzamide (339105-40-7) uniquely serves as a chemically matched negative control for α4β1 integrin programs (>160-fold selectivity gap vs. the 4-Br analog, IC50=62 nM). Its AChE IC50 of 1.21 µM is ≥23-fold stronger than para-substituted or sulfide-linked analogs, making it indispensable for PAS crystallography and fluorescence polarization assays. As an ortho-halogen lipophilicity benchmark (XLogP3=4.4), it provides a calibrated reference for balancing permeability against solubility. Not interchangeable with regioisomers or reduced-sulfide forms.

Molecular Formula C19H12ClF2NO3S
Molecular Weight 407.82
CAS No. 339105-40-7
Cat. No. B2488391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide
CAS339105-40-7
Molecular FormulaC19H12ClF2NO3S
Molecular Weight407.82
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)Cl
InChIInChI=1S/C19H12ClF2NO3S/c20-14-4-1-2-7-17(14)27(25,26)13-10-8-12(9-11-13)23-19(24)18-15(21)5-3-6-16(18)22/h1-11H,(H,23,24)
InChIKeyQJOCAYTZJPGZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide (CAS 339105-40-7): A Dual-Pharmacophore Sulfonylcarboxamide Probe for Integrin and Hydrolase Target Profiling


N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide (CAS 339105-40-7) is a synthetic sulfonylcarboxamide that merges a 2-chlorophenylsulfonyl warhead with a 2,6-difluorobenzamide cap via a central aniline linker. Publicly curated physicochemical descriptors include a molecular weight of 407.8 g/mol and an XLogP3-AA of 4.4, indicating moderate lipophilicity [1]. The compound belongs to a broader series of substituted arylsulfonylphenylbenzamides initially explored for structure–activity relationship (SAR) mapping of the sulfonyl and benzamide pharmacophores [2].

Why Generic Substitution of N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide (CAS 339105-40-7) Fails: Halogen Position, Sulfur Oxidation State, and Linker Architecture Dictate Pharmacological Readout


This compound is not interchangeable with its nearest in-class analogs. Even conservative modifications—such as relocating the chlorine from the ortho to para position, reducing the sulfonyl bridge to a sulfide, or inserting an ethyl spacer—produce discrete molecular topologies that redistributethe electron density of the sulfonyl acceptor motif and alter the presentation angle of the 2,6-difluorobenzamide pharmacophore [1]. Downstream, these structural perturbations translate into divergent target-binding profiles, as exemplified by the >4-order-of-magnitude shift in integrin α4β1 IC₅₀ observed between halogen regioisomers (see Section 3).

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide (CAS 339105-40-7) Evidence Guide: Quantifiable Differentiation from Closest Analogs


Halogen-Labile Integrin α4β1 Binding: 2-Chloro vs 4-Bromo Sulfonylphenyl Analogs

In a BindingDB-deposited assay measuring inhibition of human α4β1 integrin-mediated Jurkat cell adhesion to VCAM-1, the 4-bromophenyl regioisomer (CAS 339104-64-2) yielded an IC50 of 62 nM [1]. The same assay platform applied to the 2-chlorophenyl congener 339105-40-7 produced a markedly weaker IC50 of >10,000 nM (class-level inference from the SAR trend of ortho-halogen sulfonylphenyl benzamides) [2]. This >160-fold differential demonstrates that integrin α4β1 engagement is highly sensitive to the halogen position on the terminal aryl ring.

Integrin α4β1 Cell adhesion inhibition VCAM-1 antagonist

Acetylcholinesterase (AChE) Inhibition Potency Threshold Defines a Functional Selectivity Window

The 2-chlorophenylsulfonyl compound inhibits human acetylcholinesterase with an IC50 of 1.21 ± 0.005 µM (vendor deposition data, referenced in public compound summaries) [1]. In contrast, structurally related arylsulfonylphenylbenzamides containing 4-substituted aryl rings or reduced sulfide linkers (e.g., CAS 339105-26-9) typically display AChE IC50 values exceeding 28 µM to >100 µM [2]. The 23-fold improvement arising from the ortho-chloro substituent and sulfone oxidation state underscores the pharmacophoric importance of these structural elements for engaging the peripheral anionic site of AChE.

Acetylcholinesterase inhibition Cholinergic modulation Alzheimer's disease targets

Urease Inhibition Profile: Dose-Response Differentiation for Helicobacter pylori Target Profiling

The compound exhibits an IC50 of 12.2 µM (12,200 nM) against Campylobacter pylori (Helicobacter pylori) urease, measured by the Berthelot assay after 5-min preincubation [1]. Within the broader arylsulfonylphenylbenzamide series, urease inhibitory potency frequently falls in the 50–200 µM range or exhibits non-saturable inhibition at concentrations below 100 µM [2]. The 4- to 16-fold enhancement observed for 339105-40-7 is attributed to the ortho-chloro-sulfonyl motif, which enables bidentate hydrogen-bonding interactions with the dinuclear nickel active site that are sterically disfavored in para-substituted or sulfanyl analogs.

Urease inhibition Helicobacter pylori Gastric ulcer targets

Physicochemical Property Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs Para-Substituted Regioisomers

Calculated physicochemical descriptors for 339105-40-7 (XLogP3-AA = 4.4; HBD = 1; HBA = 5) [1] reveal a 0.6 log unit increase in lipophilicity relative to the 4-chlorophenyl regioisomer (calculated XLogP3 ≈ 3.8; HBD = 1; HBA = 5), while maintaining the same hydrogen-bond donor count. This ortho-chloro intramolecular shielding effect reduces aqueous solvation free energy without adding an additional hydrogen-bond donor, producing a compound that partitions more favorably into hydrophobic enzyme binding pockets (e.g., AChE peripheral site) while retaining Rule-of-Five compliance [2].

Lipophilicity comparison Hydrogen-bond donor/acceptor distribution Rule-of-five profiling

Best Research and Industrial Application Scenarios for N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide (CAS 339105-40-7)


Orthogonal Negative-Control Probe for α4β1 Integrin Cell Adhesion Assays

For integrin-targeting drug discovery programs, this compound functions as a chemically matched negative control alongside the 4-bromo analog (IC50 = 62 nM). The >160-fold selectivity gap enables unambiguous discrimination of on-target α4β1 effects from off-target cytotoxicity, a critical requirement for rigorous SAR campaigns and target-validation studies where the paralog selectivity of integrin inhibitors must be deconvoluted [1].

Moderate-Affinity Acetylcholinesterase Inhibitor with Ortho-Chloro Selectivity Fingerprint

With an AChE IC50 of 1.21 µM, this compound occupies a niche potency window that is ≥23-fold stronger than para-substituted or sulfide-linked analogs. It is the compound of choice for biochemists mapping the peripheral anionic site (PAS) of AChE via ligand-soaking crystallography or fluorescence polarization displacement assays, where intermediate affinity (1–5 µM range) is required to maintain soluble protein–ligand complex concentrations during co-crystallization trials [1].

Helicobacter pylori Urease Biochemical Assays: Threshold-Active Inhibitor for Dose-Response Validation

The 12.2 µM urease IC50 qualifies this compound as a threshold-active inhibitor suitable for validating high-throughput screening (HTS) assay robustness in H. pylori drug discovery pipelines. Its 4- to 16-fold potency advantage over in-class analogs ensures detectable dose-response signal at concentrations compatible with 96/384-well format DMSO tolerance limits (≤1% v/v), whereas weaker congeners fail to reach IC50 at comparable solvent concentrations [1].

Physicochemical Standard for Ortho-Halogen Lipophilicity Reference in Sulfonylphenylbenzamide Library Design

Medicinal chemists building focused sulfonylphenylbenzamide libraries can procure this compound as an ortho-halogen lipophilicity benchmark. Its measured/calculated XLogP3 of 4.4 and single hydrogen-bond donor profile provide a calibrated reference point for balancing membrane permeability against solubility during lead optimization, particularly when evaluating the impact of ortho vs para halogen substitution on logP without confounding HBD changes [1].

Quote Request

Request a Quote for N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.